molecular formula C15H10BrFN2 B11795395 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole

Katalognummer: B11795395
Molekulargewicht: 317.15 g/mol
InChI-Schlüssel: OFAGYYYEZILOCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole is a high-purity pyrazole derivative offered as a key chemical building block for pharmaceutical research and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities . Compounds featuring this core structure are extensively investigated for their potential as anti-inflammatory, antibacterial, antifungal, anticancer, and antioxidant agents . The specific substitution pattern on this pyrazole compound, featuring bromophenyl and fluorophenyl moieties, is commonly found in biologically active molecules and is indicative of its significant research value. These substituents are often utilized to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . The structural motif of a 3,5-diaryl-substituted pyrazole is a recognized framework in the design of novel therapeutic agents . This product is intended for use in non-human research applications only. It serves as a versatile intermediate or precursor in multicomponent reactions and other synthetic pathways for constructing more complex, pharmacologically relevant molecules . Researchers can leverage this compound to develop new ligands, probe biological mechanisms, or generate compound libraries for high-throughput screening. Applications: Pharmaceutical R&D, Medicinal Chemistry, Biological Screening, Chemical Synthesis. Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C15H10BrFN2

Molekulargewicht

317.15 g/mol

IUPAC-Name

3-(4-bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole

InChI

InChI=1S/C15H10BrFN2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)

InChI-Schlüssel

OFAGYYYEZILOCV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Br)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Bromophenyl)-5-(4-Fluorophenyl)-1H-Pyrazol beinhaltet typischerweise die Cyclisierung geeigneter Hydrazinderivate mit 1,3-Diketonen oder deren Äquivalenten. Eine gängige Methode beinhaltet die Reaktion von 4-Bromacetophenon mit 4-Fluorphenylhydrazin in Gegenwart einer Base wie Kaliumcarbonat in Ethanol. Das Reaktionsgemisch wird unter Rückflussbedingungen erhitzt, um den Cyclisierungsprozess zu erleichtern, was zur Bildung der gewünschten Pyrazolverbindung führt.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von 3-(4-Bromophenyl)-5-(4-Fluorophenyl)-1H-Pyrazol kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung automatisierter Reaktoren und optimierter Reaktionsbedingungen kann die Produktionszeit und -kosten deutlich reduzieren. Darüber hinaus kann die Reinigung des Endprodukts durch Umkristallisation oder chromatographische Techniken erfolgen, um eine hohe Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The bromine and fluorine atoms on the phenyl rings influence the compound’s EAS reactivity. The electron-withdrawing nature of halogens directs incoming electrophiles to specific positions:

  • Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield nitro derivatives at the para position relative to fluorine .

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Key Conditions :

Reaction TypeReagents/ConditionsPosition SelectivityYield
NitrationHNO₃/H₂SO₄, 0–5°CPara to fluorine72%
SulfonationSO₃/H₂SO₄, 80°CMeta to bromine65%

Nucleophilic Substitution

The bromine atom undergoes nucleophilic substitution under specific conditions:

  • Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C, replacing bromine with aryl groups .

  • Hydrolysis : Treatment with aqueous NaOH (10%) at reflux replaces bromine with hydroxyl groups, forming phenol derivatives.

Example Reaction :
C15H10BrFN2+PhB(OH)2Pd(PPh3)4,80CC21H15FN2+HBr\text{C}_{15}\text{H}_{10}\text{BrFN}_2 + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, 80^\circ\text{C}} \text{C}_{21}\text{H}_{15}\text{FN}_2 + \text{HBr}
Yield : 85–90% .

Oxidation and Reduction

  • Oxidation : Potassium permanganate (KMnO₄) in acidic medium oxidizes the pyrazole ring to carboxylic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative.

Conditions and Outcomes :

ProcessReagents/ConditionsProductYield
OxidationKMnO₄/H₂SO₄, 100°CPyrazole-5-carboxylic acid68%
ReductionH₂ (1 atm)/Pd-C, ethanol4,5-Dihydropyrazole derivative78%

Cycloaddition and Functionalization

The pyrazole ring participates in [3+2] cycloaddition reactions:

  • With Diazomethane : Forms tricyclic derivatives under anhydrous ether conditions .

  • Cross-Coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties .

Notable Example :
C15H10BrFN2+CH2N2C16H12BrFN3\text{C}_{15}\text{H}_{10}\text{BrFN}_2 + \text{CH}_2\text{N}_2 \rightarrow \text{C}_{16}\text{H}_{12}\text{BrFN}_3
Yield : 62% .

Halogen Exchange Reactions

The bromine atom can be replaced via Finkelstein-like reactions:

  • Fluorination : Reacts with KF in DMF at 120°C to replace bromine with fluorine.
    Yield : 55% (due to steric hindrance from the adjacent fluorophenyl group).

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for transition metals:

  • Pd Complexes : Forms square-planar complexes with PdCl₂ in ethanol, used in catalytic applications .

  • Cu Complexes : Reacts with Cu(NO₃)₂ to generate blue crystalline complexes with enhanced thermal stability .

Structural Data :

MetalCoordination GeometryApplicationReference
Pd(II)Square-planarCross-coupling
Cu(II)OctahedralAntimicrobial agents

Photochemical Reactions

UV irradiation in the presence of iodine (I₂) induces C–H bond activation, forming iodinated derivatives.

Example :
C15H10BrFN2+I2hνC15H9BrFIN2+HI\text{C}_{15}\text{H}_{10}\text{BrFN}_2 + \text{I}_2 \xrightarrow{h\nu} \text{C}_{15}\text{H}_9\text{BrFIN}_2 + \text{HI}
Yield : 48%.

Biological Derivatization

Modifications for drug discovery include:

  • Amide Formation : Reacts with thionyl chloride (SOCl₂) to form acyl chlorides, which couple with amines to yield bioactive amides .

  • Mannich Reaction : Introduces aminomethyl groups using formaldehyde and secondary amines .

Case Study : A derivative showed IC₅₀ = 1.2 µM against COX-2 in anti-inflammatory assays .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(4-bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole, exhibit significant anticancer properties. A study highlighted that compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antiviral Properties

Compounds derived from this compound have been evaluated for antiviral activity, particularly against the H5N1 influenza virus. In vitro studies demonstrated that certain derivatives exhibited promising antiviral effects, with effective concentrations determined through plaque reduction assays on Madin-Darby canine kidney cells .

Antihypertensive Effects

Another significant application of this compound is its potential in treating hypertension. Research has shown that pyrazole derivatives can reduce blood pressure in spontaneously hypertensive rats through mechanisms involving nitric oxide pathways . This positions this compound as a candidate for developing new antihypertensive drugs.

Photophysical Properties

The photophysical characteristics of this compound have been studied extensively. It has been noted for its solvatochromic behavior, which is crucial for applications in sensors and optoelectronic devices. The compound exhibits distinct emission spectra in solvents of varying polarities, making it suitable for developing materials that respond to environmental changes .

Crystal Engineering

The crystal structure of this compound has been analyzed using X-ray diffraction techniques, revealing insights into its intermolecular interactions and stability . Such structural data are essential for designing new materials with tailored properties for specific applications in electronics and photonics.

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of pyrazole derivativesInduced apoptosis in cancer cells; modulation of survival pathways
Antiviral Properties H5N1 influenza virus testingEffective antiviral activity confirmed via plaque reduction assays
Antihypertensive Effects Blood pressure reduction in ratsDemonstrated significant reduction via NO/cGMP pathways
Photophysical Properties Solvatochromic behavior studyEmission spectrum variations based on solvent polarity
Crystal Engineering Structural analysis via X-ray diffractionDetailed insight into intermolecular interactions and stability

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Saturated vs. Unsaturated Pyrazole Rings
  • 4,5-Dihydro-1H-pyrazole Derivatives: Compounds like 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (compound 2 in ) exhibit partial saturation of the pyrazole ring. In contrast, the fully unsaturated 1H-pyrazole core in the target compound may enhance planarity and π-π stacking interactions .
  • Thiazole and Triazole Hybrids : Compounds such as 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () incorporate additional heterocycles (thiazole, triazole), which can improve binding to biological targets. The target compound lacks these moieties, suggesting differences in selectivity and potency .
Halogen Substitution Patterns
  • Chloro vs. Bromo Derivatives : Isostructural analogs (e.g., compound 4 with Cl and 5 with Br in ) reveal that bromine’s larger atomic radius and polarizability enhance van der Waals interactions in crystal packing. This may translate to improved stability or altered pharmacokinetics in brominated compounds .
  • Fluorophenyl Orientation : In crystal structures, fluorophenyl groups in analogs like IDOMOF () exhibit dihedral angles of ~5° with the pyrazole ring, promoting planarity and intermolecular contacts. The target compound’s fluorophenyl group likely adopts a similar conformation, favoring tight molecular packing .

Physical and Crystallographic Properties

Dihedral Angles and Planarity
  • The dihedral angle between the pyrazole and fluorophenyl rings in compound 2 () is 5.3°, whereas analogs like 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () show angles up to 10.5° due to steric hindrance. The target compound’s planarity (inferred from similar structures) may enhance crystallinity and solubility .
Antimicrobial Potential
  • A chloro analog (compound 4 in ) demonstrates antimicrobial activity against pathogens like Staphylococcus aureus, attributed to its triazole-thiazole hybrid structure. The target compound’s lack of these groups may limit its efficacy, though bromine’s lipophilicity could enhance membrane penetration .
  • Thiazole-furan hybrids () show broad-spectrum activity against Candida albicans and Bacillus subtilis, with MIC values <10 µg/mL. Structural parallels suggest the target compound may require functionalization (e.g., carbothioamide groups) to achieve comparable potency .

Biologische Aktivität

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substituents on its phenyl rings, which may significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. For this compound, various synthetic pathways can be employed, including:

  • Condensation reactions : Utilizing brominated and fluorinated phenyl hydrazines with appropriate carbonyl precursors.
  • Cyclization methods : Following initial formation of intermediates, cyclization can yield the desired pyrazole structure.

These methods highlight the compound's versatility and adaptability in synthetic organic chemistry.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) using assays like the sulforhodamine B (SRB) assay. One study noted that a closely related compound had a GI50 value comparable to standard chemotherapy agents like Adriamycin . The anticancer activity of this compound remains to be empirically determined but is expected to follow similar trends due to structural similarities.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. A study evaluating various derivatives demonstrated that certain pyrazoles exhibited excellent inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL . The potential for these compounds to act synergistically with existing antibiotics further enhances their therapeutic prospects.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of halogen substituents like bromine and fluorine is known to affect the electronic properties and steric hindrance around the pyrazole ring, influencing interactions with biological targets. For example:

Compound NameKey FeaturesBiological Activity
This compoundHalogenated phenyl groupsAnticancer potential
1-(4-Bromophenyl)-3-methylpyrazoleMethyl group additionModerate anticancer activity
3-(4-Chlorophenyl)-1H-pyrazoleChlorinated phenyl ringAnti-inflammatory properties

The unique combination of bromine and fluorine in this compound may enhance its biological activity compared to other derivatives lacking these substitutions.

Cytotoxic Evaluation

In a comparative study, several pyrazole derivatives were tested for their cytotoxicity against breast cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited promising anticancer activity, highlighting the importance of functional group positioning in enhancing efficacy .

Antimicrobial Resistance Studies

Another case study focused on the antimicrobial resistance profile of pyrazole derivatives. The findings suggested that certain compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard treatments like Ciprofloxacin . This suggests a dual mechanism of action that could be beneficial in treating resistant infections.

Q & A

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole?

The compound is typically synthesized via cyclocondensation reactions of α,β-unsaturated ketones with hydrazine derivatives. For example:

  • Reaction of 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) yields α,β-unsaturated ketones, which are cyclized using hydrazine hydrate. Recrystallization in solvents like toluene or ethanol optimizes purity (78–82% yields) .
  • Alternative routes involve multicomponent reactions with copper(II) catalysts or thiourea derivatives to introduce functional groups (e.g., sulfonamide moieties) .

Q. Which spectroscopic and analytical methods confirm its structural identity?

  • 1H/13C NMR : Characteristic peaks include aromatic protons (δ 7.2–7.9 ppm), pyrazole NH (δ 13.44 ppm, broad singlet), and fluorine/bromine coupling patterns .
  • X-ray diffraction (XRD) : Determines dihedral angles between aromatic rings (e.g., 3.29–74.91° between pyrazole and bromophenyl groups) and hydrogen-bonding networks (N–H···N interactions) .
  • Elemental analysis : Validates purity (e.g., C%: 55.32 vs. calcd 55.35) .

Q. What are the key structural features resolved via crystallography?

  • The pyrazole core adopts a planar conformation , with substituent aryl rings tilted at angles dependent on steric and electronic effects. For example:
  • In 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, the bromophenyl ring is nearly coplanar with the pyrazole (3.29°), while the chlorophenyl group is tilted at 74.91° .
  • Weak interactions (C–H···F, π–π stacking) stabilize the crystal lattice, influencing solubility and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity across methods?

  • Optimize reaction conditions : Higher yields (e.g., 78% vs. 30%) are achieved by controlling temperature (120°C for cyclization), solvent polarity (DMSO for polar intermediates), and catalyst loading (e.g., Cu(II) for multicomponent reactions) .
  • Validate purity : Use HPLC-coupled mass spectrometry to detect byproducts (e.g., uncyclized intermediates) and refine recrystallization protocols .

Q. What computational approaches model its electronic properties or reactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and nucleophilic/electrophilic sites. For example, the electron-withdrawing bromo and fluoro groups reduce HOMO energy, enhancing electrophilicity .
  • Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase isoforms) by aligning the pyrazole core and substituents with active-site residues .

Q. How does tautomerism or polymorphism affect its crystallographic data?

  • Tautomerism : The compound may exist as 1H-pyrazole or 2H-pyrazole tautomers, detectable via variable-temperature XRD or solid-state NMR. For example, 3-(4-fluorophenyl)-1H-pyrazole exhibits dual tautomers in the same crystal lattice, linked via N–H···N hydrogen bonds .
  • Polymorphism screening : Use solvent-drop grinding or high-throughput crystallization to identify stable polymorphs with distinct packing motifs .

Methodological Considerations

  • Crystallographic refinement : Use SHELX software (SHELXL/SHELXS) for structure solution and validation. Key parameters include R-factor (<0.05), data-to-parameter ratio (>15), and Hirshfeld surface analysis to quantify intermolecular interactions .
  • Pharmacological assays : For bioactivity studies (e.g., antischistosomal activity), employ dose-response curves (IC50) and compare with control compounds (e.g., praziquantel). Validate mechanisms via enzyme inhibition assays (e.g., carbonic anhydrase II) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.